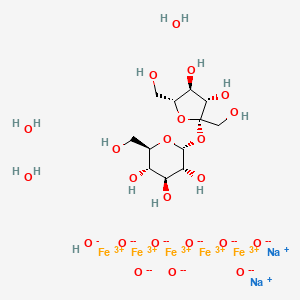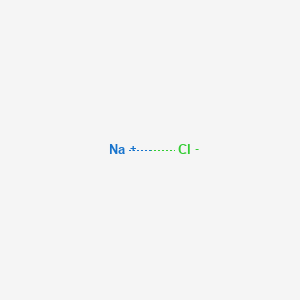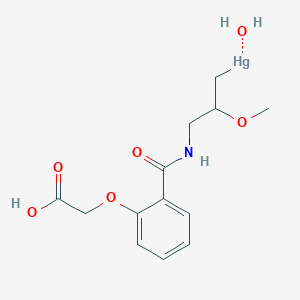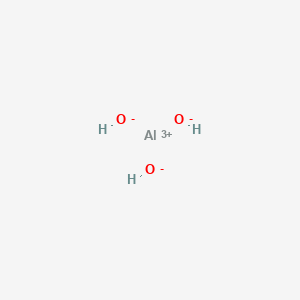
Phosphoribosyl pyrophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoribosyl pyrophosphate is a pentose phosphate that plays a crucial role as a biochemical intermediate in the formation of purine and pyrimidine nucleotides. It is essential for the biosynthesis of DNA and RNA, as well as the vitamins thiamine and cobalamin, and the amino acid tryptophan . This compound is formed from ribose 5-phosphate by the enzyme ribose-phosphate diphosphokinase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphoribosyl pyrophosphate is synthesized from ribose 5-phosphate and adenosine triphosphate (ATP) in a reaction catalyzed by the enzyme this compound synthetase . The reaction requires magnesium ions (Mg²⁺) and inorganic phosphate (Pi) as essential activators .
Industrial Production Methods: In industrial settings, the production of this compound involves the overexpression of this compound synthetase in microbial systems such as Escherichia coli or Bacillus subtilis . The enzyme is purified and used to catalyze the conversion of ribose 5-phosphate and ATP to this compound under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: Phosphoribosyl pyrophosphate undergoes various biochemical reactions, primarily involving the transfer of phosphoribosyl groups. These reactions include:
Substitution Reactions: this compound acts as a donor of phosphoribosyl groups in the formation of nucleotides such as adenosine monophosphate (AMP), guanosine monophosphate (GMP), and inosine monophosphate (IMP).
Biosynthetic Reactions: It participates in the biosynthesis of histidine and tryptophan, where it reacts with ATP to form intermediate compounds.
Common Reagents and Conditions:
Major Products:
Nucleotides: AMP, GMP, IMP.
Amino Acids: Histidine, tryptophan.
Aplicaciones Científicas De Investigación
Phosphoribosyl pyrophosphate has a wide range of applications in scientific research, including:
Mecanismo De Acción
Phosphoribosyl pyrophosphate exerts its effects by acting as a donor of phosphoribosyl groups in various biochemical reactions. The enzyme this compound synthetase catalyzes the formation of this compound from ribose 5-phosphate and ATP . This compound then participates in the biosynthesis of nucleotides, amino acids, and cofactors by transferring its phosphoribosyl group to specific acceptor molecules . The regulation of this compound levels is crucial for maintaining the balance between purine and pyrimidine pools in cells .
Comparación Con Compuestos Similares
Phosphoribosyl pyrophosphate is unique in its role as a central intermediate in nucleotide biosynthesis. Similar compounds include:
Ribose 5-phosphate: A precursor in the synthesis of this compound.
Adenosine triphosphate (ATP): Provides the pyrophosphate group for the synthesis of this compound.
Guanosine triphosphate (GTP): Another nucleotide involved in similar biosynthetic pathways.
This compound stands out due to its specific role in transferring phosphoribosyl groups, which is essential for the biosynthesis of nucleotides and certain amino acids .
Propiedades
Número CAS |
7540-64-9 |
|---|---|
Fórmula molecular |
C5H13O14P3 |
Peso molecular |
390.07 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H13O14P3/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5-/m1/s1 |
Clave InChI |
PQGCEDQWHSBAJP-TXICZTDVSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




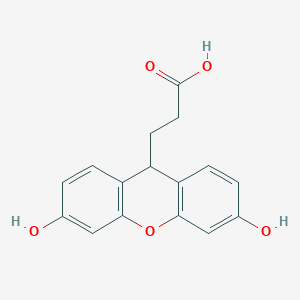

![Methyl 4,6-O-[(1R)-1-carboxyethylidene]-beta-D-galactopyranoside](/img/structure/B10761125.png)




